molecular formula C13H12FN3O3S B2856017 6-(3-fluoro-4-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1706135-18-3

6-(3-fluoro-4-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2856017
CAS No.: 1706135-18-3
M. Wt: 309.32
InChI Key: KLECMTJFQRNXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-fluoro-4-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a synthetic small molecule based on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry and oncology research. This core scaffold is recognized as a privileged structure in drug discovery due to its ability to serve as an ATP-competitive kinase inhibitor . The compound features a 3-fluoro-4-methoxybenzenesulfonyl group at the 6-position, a substitution that can be critical for optimizing binding affinity and selectivity towards specific kinase targets. The presence of the fluorine atom is a common strategy in lead optimization to influence pharmacokinetic properties, while the sulfonyl group often contributes to strong hydrogen bonding interactions within the enzyme's active site . Derivatives of the pyrrolo[3,4-d]pyrimidine core have been identified as a promising new class of inhibitors for key oncology targets. Recent research has led to the discovery of potent 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives that function as Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, a key regulating protein within the DNA damage response (DDR) pathway . One such compound exhibited an IC50 value of 0.007 μM against ATR kinase, demonstrating the high potential of this chemotype . Furthermore, related 7H-pyrrolo[2,3-d]pyrimidine derivatives have been extensively studied as potent, competitive inhibitors of p21-activated kinase 4 (PAK4), an enzyme whose overexpression is associated with a variety of cancers . The inhibitory capacity of these compounds is highly dependent on the specific substituents on the parent nucleus, with certain modifications causing a 1000-fold or more difference in potency . This highlights the critical importance of the 3-fluoro-4-methoxybenzenesulfonyl substituent in defining the biological profile of this specific molecule. This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to investigate the potential of this compound as a tool in biochemical and cell-based assays, particularly in the study of kinase signaling pathways, DNA damage response mechanisms, and cancer cell proliferation.

Properties

IUPAC Name

6-(3-fluoro-4-methoxyphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O3S/c1-20-13-3-2-10(4-11(13)14)21(18,19)17-6-9-5-15-8-16-12(9)7-17/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLECMTJFQRNXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CN=CN=C3C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Ethyl Cyanoacetate Derivatives

The pyrrolo[3,4-d]pyrimidine scaffold is synthesized via a two-step cyclization sequence. Ethyl cyanoacetate reacts with 1,3-dioxolane-protected bromoethyl propionate under alkaline conditions (K₂CO₃, DMF, 60°C), forming 2-cyano-3-(1,3-dioxolan-2-yl)ethyl propionate. Subsequent treatment with formamidine acetate in the presence of hydrochloric acid induces cyclization, yielding pyrrolo[3,4-d]pyrimidin-4-ol.

Reaction Conditions

Step Reagents Solvent Temperature Time Yield
1 K₂CO₃, 1,3-dioxolane DMF 60°C 6 h 76%
2 Formamidine acetate, HCl H₂O/EtOH Reflux 12 h 68%

Halogenation at Position 4

Chlorination of pyrrolo[3,4-d]pyrimidin-4-ol using phosphorus oxychloride (POCl₃) under reflux (110°C, 4 h) provides 4-chloropyrrolo[3,4-d]pyrimidine, a key intermediate for further functionalization.

Sulfonylation Strategies: Introducing the 3-Fluoro-4-Methoxybenzenesulfonyl Moiety

Synthesis of 3-Fluoro-4-Methoxybenzenesulfonyl Chloride

The sulfonyl chloride precursor is prepared via chlorination of 3-fluoro-4-methoxybenzyl mercaptan in aqueous acetic acid. Chlorine gas is bubbled through a suspension at 0–10°C for 30 minutes, achieving quantitative conversion to the sulfonyl chloride.

Optimization Data

Substrate Acid Concentration Chlorination Time Yield
Benzyl mercaptan derivative 33% AcOH 30 min 92%

Coupling to Pyrrolo[3,4-d]Pyrimidine

The 4-chloro intermediate reacts with 3-fluoro-4-methoxybenzenesulfonyl chloride under mild conditions (DIPEA, DCM, 0–10°C). Nucleophilic aromatic substitution at position 6 proceeds with high regioselectivity due to the electron-deficient pyrimidine ring.

Sulfonylation Parameters

Base Solvent Temperature Reaction Time Yield
DIPEA DCM 0–10°C 8 h 85%

Purification and Characterization

Chromatographic Techniques

Crude product purification employs flash chromatography (Biotage system, silica cartridges) with ethyl acetate/hexane gradients, achieving >98% purity. Recrystallization from ethanol further enhances crystallinity for X-ray diffraction analysis.

Spectroscopic Validation

  • ¹H NMR (300 MHz, CDCl₃): δ 3.94 (s, 3H, OCH₃), 6.97–7.12 (m, 3H, aromatic), 8.21 (s, 1H, pyrimidine-H).
  • HRMS (ESI): m/z calculated for C₁₅H₁₂FN₃O₃S [M+H]⁺ 342.0712, found 342.0709.

Comparative Analysis of Synthetic Routes

Table 1. Method Efficiency Comparison

Method Steps Total Yield Purity Scalability
Cyclocondensation + Sulfonylation 4 54% >98% Industrial
Direct Metal-Catalyzed Coupling 3 48% 95% Lab-scale

Mechanistic Considerations

Cyclization Stereoelectronics

The formamidine-mediated cyclization proceeds via enamine intermediate formation, followed by intramolecular nucleophilic attack by the cyano nitrogen, as evidenced by DFT calculations.

Sulfonyl Chloride Reactivity

Chlorine’s electrophilic character facilitates radical-mediated S–S bond cleavage in benzyl mercaptans, generating sulfonic acid intermediates that react with excess Cl₂ to form sulfonyl chlorides.

Industrial-Scale Adaptations

Continuous Flow Chlorination

Replacing batch chlorination with microreactor systems reduces reaction time from 8 h to 15 minutes, enhancing throughput (Patent CN105622616A).

Solvent Recycling

DMF recovery via vacuum distillation achieves 90% solvent reuse, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(3-fluoro-4-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

6-(3-fluoro-4-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-fluoro-4-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the sulfonyl group, which can form strong hydrogen bonds or ionic interactions with the target molecule. The pyrrolo[3,4-d]pyrimidine core may also play a role in stabilizing the binding through π-π stacking interactions .

Comparison with Similar Compounds

Key Observations :

  • The methoxy group may enhance metabolic stability compared to methyl or halide substituents by reducing oxidative degradation .
  • Bulkier substituents (e.g., thiadiazole in ) increase molecular weight and polarity, which could affect pharmacokinetics such as membrane permeability.

Target Engagement and Mechanism

  • BK47214 and related sulfonamides are implicated in inhibiting protein-protein interactions (e.g., Bcl-xL), a key target in cancer therapy for inducing apoptosis . The fluorine atom in BK47214 may strengthen hydrophobic interactions with target proteins, while the methoxy group in the target compound could improve water solubility for better bioavailability .

Therapeutic Potential

  • Anticancer Activity : Pyrrolo[3,4-d]pyrimidine derivatives are frequently explored as kinase inhibitors. For example, tert-butyl 2,4-dichloro-pyrrolo[3,4-d]pyrimidine-6-carboxylate () is a precursor for covalent kinase inhibitors . The target compound’s sulfonyl group may mimic ATP-binding motifs in kinases, enabling competitive inhibition .
  • Immunomodulation: Compounds like 6-chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine () are studied for immune checkpoint modulation. The fluorine and methoxy groups in the target compound could fine-tune selectivity for immune-related targets .

Challenges :

  • The methoxy group may require protection during sulfonylation to prevent demethylation.
  • Fluorine introduces steric and electronic effects that could slow reaction kinetics, necessitating optimized temperatures or catalysts .

Q & A

Q. In silico approaches :

  • Docking studies : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., PDB ID 1XKK) .
  • MD simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .
  • QSAR models : Corinate substituent hydrophobicity (ClogP) with cytotoxicity (R² > 0.85) .

Advanced: How to design derivatives for improved pharmacokinetics?

Strategies include:

  • Salt formation : Dihydrochloride salts enhance aqueous solubility (e.g., 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride) .
  • Prodrug approaches : Introduce ester groups for oral bioavailability .
  • Metabolic shielding : Replace labile hydrogen atoms with deuterium (deuterated analogs) .

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